

PRT062607 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	PRT062607 Hydrochloride	
Cat. No.:	B560115	Get Quote

CAS Number: 1370261-97-4 Synonyms: P505-15 Hydrochloride, PRT-2607 Hydrochloride, BIIB-057 Hydrochloride

This technical guide provides an in-depth overview of **PRT062607 Hydrochloride**, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Syk inhibition in various diseases, including inflammatory and autoimmune disorders, as well as certain B-cell malignancies.[1][2]

Core Compound Information

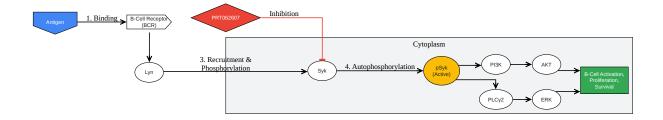
PRT062607 Hydrochloride is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Syk.[3] Its high selectivity and potency make it a valuable tool for studying Syk-mediated signaling pathways and a promising candidate for therapeutic development.

Property	Value	Reference
CAS Number	1370261-97-4	
Molecular Formula	C19H24CIN9O	
Molecular Weight	429.91 g/mol	[4]



Mechanism of Action and Signaling Pathway

PRT062607 is a highly specific and potent inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][5] In B-cells, antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases like Lyn. This creates docking sites for Syk, which upon binding, becomes activated and autophosphorylated.[6] Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways involving ERK and AKT, ultimately leading to B-cell activation, proliferation, and differentiation.[6][7] PRT062607 exerts its inhibitory effect by competing with ATP for the binding site on Syk, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[3]



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Diagram 1: PRT062607 Inhibition of the BCR-Syk Signaling Pathway.

Potency and Selectivity

PRT062607 demonstrates high potency against Syk and significant selectivity over other kinases. This specificity minimizes off-target effects, making it a more desirable therapeutic candidate.



Assay Type	Target/Pathway	IC₅₀ Value	Reference
Cell-Free Assay	Syk	1 nM	[6][8][9][10]
Human Whole Blood	FcɛRI-mediated Basophil Degranulation	150 nM / 205 nM	[2][5][11]
Human Whole Blood	BCR-mediated B-cell Activation	280 nM / 324 nM	[2][5][11]
Human Whole Blood	BCR-mediated B-cell Signaling	270 nM	[11]
Cell-based Assay	SYK-mediated pERK Y204 Inhibition	660 nM	[1]
Kinase Panel	Fgr	81 nM	[12]
Kinase Panel	Lyn	192 nM	[12]
Kinase Panel	cSRC	244 nM	[12]
Kinase Panel	Lck	249 nM	[12]
Kinase Panel	ZAP-70	1.05 nM	[12]

Pharmacokinetics

Clinical studies in healthy volunteers have shown that PRT062607 has a favorable pharmacokinetic profile following oral administration.[1][2][5] The compound was well-tolerated across a range of doses.[1][2]



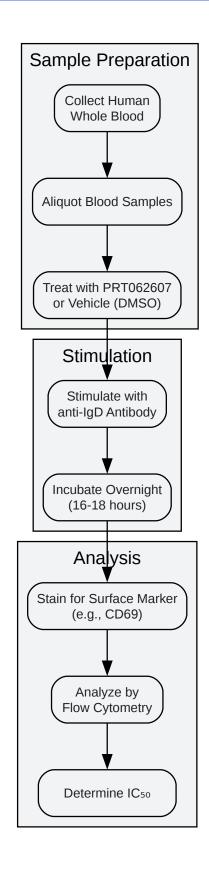
Parameter	Description	Value	
t _{1/2}	Apparent terminal half-life	~24 hours (pharmacodynamic half-life)[1][2][5]	
C _{max}	Maximum plasma concentration	Dose-dependent	
t _{max}	Time to maximum Not specified concentration		
AUC	Area under the plasma concentration-time curve	Dose-dependent	

Note: Specific pharmacokinetic parameter values (C_{max} , t_{max} , AUC) are dose-dependent and detailed tables can be found in the cited literature.[1]

Experimental ProtocolsIn Vitro B-Cell Activation Assay

This protocol outlines a method to assess the inhibitory effect of PRT062607 on B-cell activation in human whole blood.





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Diagram 2: Workflow for an In Vitro B-Cell Activation Assay.



Methodology:

- Blood Collection: Obtain whole blood from healthy volunteers.
- Compound Treatment: Aliquot blood samples and pre-incubate with varying concentrations of PRT062607 Hydrochloride or a vehicle control (e.g., DMSO).
- Stimulation: Induce B-cell activation by adding an anti-IgD antibody. A Syk-independent stimulant like Phorbol 12-myristate 13-acetate (PMA) can be used as a specificity control.[1]
- Incubation: Incubate the samples overnight (approximately 16-18 hours).[1]
- Staining and Analysis: Stain the cells with a fluorescently labeled antibody against an
 activation marker, such as CD69. Analyze the samples using flow cytometry to quantify the
 percentage of activated B-cells.
- Data Interpretation: Plot the percentage of inhibition against the concentration of PRT062607 to determine the IC₅₀ value.

Intracellular Phospho-flow Cytometry

This protocol is for measuring the phosphorylation status of downstream signaling proteins like ERK and AKT in response to Syk activation and inhibition.

Methodology:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use specific B-cell lines (e.g., Ramos cells).[12]
- Compound Treatment: Treat the cells with PRT062607 or vehicle for a specified period (e.g., 30 minutes).[6]
- Stimulation: Stimulate the cells with an appropriate agonist, such as anti-IgG and anti-IgM, for a short duration (e.g., 10 minutes).[6]
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.



- Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK (Y204), phospho-AKT (S473)).[7][12]
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the levels of protein phosphorylation.

Apoptosis Assay

This protocol can be used to determine if inhibition of Syk by PRT062607 induces apoptosis in cancer cell lines.

Methodology:

- Cell Culture: Culture B-cell lymphoma cell lines (e.g., SU-DHL6) under standard conditions.
 [6]
- Compound Treatment: Treat the cells with various concentrations of PRT062607 for an extended period (e.g., 24-72 hours).[6]
- Apoptosis Detection: Use a commercially available apoptosis detection kit, such as one that measures active caspase-3 or uses Annexin V and a viability dye.[6]
- Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Applications

PRT062607 has demonstrated anti-inflammatory activity in rodent models of rheumatoid arthritis.[11] In oncology research, oral administration of PRT062607 has been shown to inhibit tumor growth in mouse xenograft models of non-Hodgkin lymphoma (NHL) and prevent BCR-mediated splenomegaly.[6][12] Furthermore, it has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine in primary chronic lymphocytic leukemia (CLL) cells.[6]

Conclusion

PRT062607 Hydrochloride is a well-characterized, potent, and selective Syk inhibitor. Its favorable preclinical and early clinical data suggest its potential as a therapeutic agent for a



range of immune-mediated diseases and B-cell malignancies. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the role of Syk in health and disease.

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